4,4'-Bipyridine 1,1'-dioxide

Vue d'ensemble

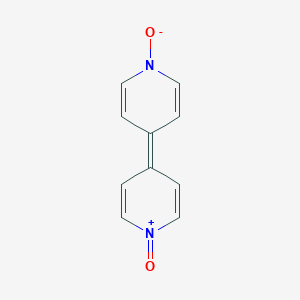

Description

4,4’-Bipyridine 1,1’-dioxide is an organic compound with the molecular formula C10H8N2O2. It is a derivative of bipyridine, where both nitrogen atoms are oxidized to form N-oxides. This compound is known for its unique chemical properties and has found applications in various fields, including coordination chemistry, catalysis, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4’-Bipyridine 1,1’-dioxide can be synthesized through several methods. One common approach involves the oxidation of 4,4’-bipyridine using hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, with the bipyridine dissolved in an appropriate solvent such as acetic acid or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete oxidation.

Another method involves the use of 4,4’-bipyridine N,N’-dichloride as a starting material, which is then treated with hydrogen peroxide to yield 4,4’-bipyridine 1,1’-dioxide .

Industrial Production Methods

In an industrial setting, the production of 4,4’-bipyridine 1,1’-dioxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the oxidation process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Bipyridine 1,1’-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Reduction: The compound can be reduced back to 4,4’-bipyridine under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Metal hydrides, catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Higher oxidation state derivatives.

Reduction: 4,4’-Bipyridine.

Substitution: Functionalized bipyridine derivatives with various substituents.

Applications De Recherche Scientifique

Coordination Chemistry

One of the most significant applications of 4,4'-bipyridine 1,1'-dioxide is as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are crucial for synthesizing metal-organic frameworks (MOFs) and catalysts. The nitrogen atoms in the bipyridine rings serve as electron donors, allowing for the formation of unique electronic and magnetic properties in the resulting complexes .

Biological Studies

In biological research, this compound is utilized to study metalloproteins and metalloenzymes due to its ability to form complexes with metal ions. These studies help elucidate the role of metal ions in biological systems and their potential therapeutic applications. Current research focuses on its cytotoxic properties when complexed with certain metals, suggesting potential applications in cancer treatment .

Material Science

The compound is also significant in material science for developing conductive polymers and electrochromic devices. Its redox activity and electrochromic properties are exploited to create materials that respond to environmental changes. For instance, derivatives of 4,4'-bipyridine are known for their solvatochromic behavior, which can be utilized in sensors and display technologies .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Coordination Chemistry | Metal complexes for catalysis | Enhanced electronic and magnetic properties |

| Biological Research | Study of metalloproteins | Insights into metal ion roles in biology |

| Material Science | Conductive polymers; electrochromic devices | Responsive materials with unique properties |

Case Study 1: Coordination Complexes

A study investigated the synthesis of coordination complexes using this compound with transition metals. The resulting complexes exhibited enhanced catalytic activity in organic transformations. The research highlighted the importance of ligand design in optimizing reaction conditions and product yields .

Case Study 2: Cytotoxicity Research

Research was conducted on the cytotoxic effects of metal complexes formed with this compound against various cancer cell lines. The findings indicated that certain metal complexes demonstrated significant cytotoxicity compared to free metal ions or other ligands. This study underlines the potential therapeutic applications of this compound in oncology .

Case Study 3: Electrochromic Materials

A group developed electrochromic devices utilizing derivatives of 4,4'-bipyridine. These materials displayed remarkable color changes upon electrical stimulation due to their redox properties. The study emphasized how structural modifications could lead to improved performance in practical applications such as smart windows .

Mécanisme D'action

The mechanism of action of 4,4’-bipyridine 1,1’-dioxide primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with various metal cations. These complexes can exhibit unique electronic, magnetic, and catalytic properties, depending on the nature of the metal ion and the coordination environment .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Bipyridine: The parent compound without the N-oxide groups. It is less polar and has different coordination properties compared to 4,4’-bipyridine 1,1’-dioxide.

2,2’-Bipyridine: Another isomer of bipyridine, where the nitrogen atoms are positioned differently. It forms different types of metal complexes and has distinct electronic properties.

3,3’-Bipyridine: Similar to 2,2’-bipyridine but with the nitrogen atoms in the 3,3’ positions. It also exhibits unique coordination chemistry.

Uniqueness

4,4’-Bipyridine 1,1’-dioxide is unique due to the presence of N-oxide groups, which enhance its ability to act as a ligand and form stable complexes with metal ions. This property makes it particularly valuable in the development of advanced materials and catalysts .

Activité Biologique

4,4'-Bipyridine 1,1'-dioxide (also known as 4,4'-bipyridine N,N'-dioxide) is a derivative of bipyridine that has garnered interest in various fields due to its unique structural properties and biological activities. This compound features two pyridine rings connected by a single bond and has two nitrogen atoms that can be oxidized to form N-oxides, enhancing its chemical reactivity and potential biological interactions.

This compound is characterized by the following structural features:

- Molecular Formula : C10H8N2O2

- Molecular Weight : 188.18 g/mol

- IUPAC Name : 4,4'-bipyridine-1,1'-dioxide

The presence of the N,N'-dioxide functional group significantly influences its coordination chemistry and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains and fungi.

- Antioxidant Properties : Capable of scavenging free radicals.

- Cytotoxic Effects : Demonstrates selective cytotoxicity towards certain cancer cell lines.

Antimicrobial Activity

Recent studies have shown that this compound possesses notable antimicrobial properties. It has been tested against Gram-positive and Gram-negative bacteria as well as pathogenic yeasts. The compound demonstrated effective inhibition of microbial growth and biofilm formation.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 2 μg/mL |

| Escherichia coli | < 4 μg/mL |

| Candida albicans | < 2 μg/mL |

| Klebsiella pneumoniae | < 4 μg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The compound effectively scavenges free radicals such as DPPH and hydroxyl radicals.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Scavenging | 15.6 |

| Hydroxyl Radical | 12.3 |

| Superoxide Anion | 18.5 |

Cytotoxic Effects

The cytotoxic potential of this compound was assessed using several cancer cell lines including HeLa (cervical), MCF7 (breast), and SKOV3 (ovarian) cells. The compound showed selective cytotoxicity with lower toxicity towards normal cells.

Table 3: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10.5 |

| MCF7 | 8.7 |

| SKOV3 | 9.3 |

| NIH3T3 (normal) | >50 |

The biological activity of this compound can be attributed to its ability to interact with cellular components such as DNA and proteins. Studies suggest that it binds to DNA through groove binding mechanisms and may induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

-

Study on Antimicrobial Efficacy :

A study demonstrated that formulations containing this compound were effective against multi-drug resistant strains of bacteria such as MRSA. -

Cytotoxicity in Cancer Research :

Research involving the treatment of HeLa cells with varying concentrations of the compound revealed a dose-dependent response in cell viability assays.

Propriétés

IUPAC Name |

4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJJXIXKGPQQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364845 | |

| Record name | 4,4'-bipyridine 1,1'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24573-15-7 | |

| Record name | 4,4'-bipyridine 1,1'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 4,4'-bipyridine 1,1'-dioxide influence the structure of metal-organic frameworks?

A: this compound (bp4do) acts as a bridging ligand in the formation of metal-organic frameworks (MOFs). Its ability to coordinate to metal ions through its oxygen atoms allows it to link metal centers, influencing the overall framework structure. For instance, in the synthesis of a bismuth halide compound [], bp4do bridges bismuth ions, contributing to the formation of a 0D crystal structure. Additionally, research indicates that the presence of bp4do, whether coordinated or non-coordinated, can significantly impact the conformation and coordination of flexible ligands like biphenyltetracarboxylic acid (H4bptc) when complexed with uranyl cations []. This ability to influence ligand behavior makes bp4do a valuable tool in designing MOFs with desired architectures.

Q2: What role does this compound play in the luminescent properties of metal-organic materials?

A: While the provided research doesn't delve into the specific role of this compound in the luminescent properties of the synthesized materials, it highlights the potential of these materials in luminescent applications. The bismuth halide compound synthesized with bp4do exhibits red phosphorescence with high efficiency, demonstrating its potential for use in white light-emitting diodes (WLEDs) []. This suggests that bp4do, by influencing the overall structure and potentially the electronic properties of the material, contributes to its desirable luminescent behavior. Further investigation is needed to elucidate the specific mechanisms involved.

Q3: Can you elaborate on the diverse coordination modes of this compound observed in the studies?

A: The studies demonstrate the versatility of this compound in its coordination behavior. In the bismuth halide compound, it acts as a bridging ligand, coordinating through both oxygen atoms to different bismuth centers []. This bridging mode is crucial for building extended structures. Conversely, in the uranyl complexes, bp4do can either directly coordinate to the uranyl center, competing with the primary ligand (H4bptc), or remain non-coordinated, influencing the overall assembly through interactions like hydrogen bonding []. This adaptable coordination behavior of bp4do allows for structural diversity and property tuning in the resulting materials.

Q4: Are there any analytical techniques mentioned in the research that are particularly useful for characterizing materials containing this compound?

A: The research highlights the use of single-crystal X-ray diffraction as a powerful technique to determine the crystal structures of compounds containing this compound [, , , ]. This technique provides precise information about the coordination modes of bp4do, bond lengths, bond angles, and the overall three-dimensional arrangement of molecules within the crystal lattice. This structural information is crucial for understanding the properties and potential applications of these materials. Additionally, photoluminescence studies are highlighted as a valuable tool for evaluating the light-emitting properties of materials incorporating bp4do [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.